molecular formula C11H18ClN3O3 B2404773 5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride CAS No. 1431966-48-1

5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride

Cat. No.: B2404773
CAS No.: 1431966-48-1
M. Wt: 275.73
InChI Key: AHCHUJALHYXEGS-UHFFFAOYSA-N
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Description

5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes a methyl group, a piperazine ring, and an isoxazole ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the isoxazole ring. One common synthetic route includes the reaction of a suitable isoxazole precursor with a methylpiperazine derivative under controlled conditions. The reaction conditions may involve the use of strong bases or acids, and the process may require heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process would be optimized for efficiency and yield, ensuring that the final product meets the required purity standards. Industrial production may also involve the use of catalysts to speed up the reaction and improve the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Medicine: Potential use in drug development for treating various diseases.

  • Industry: Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular functions. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Olanzapine: A related compound with a similar piperazine ring structure.

  • Imatinib: Another compound with a piperazine derivative, used in cancer treatment.

Uniqueness: 5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3.ClH/c1-8-9(10(11(15)16)12-17-8)7-14-5-3-13(2)4-6-14;/h3-7H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCHUJALHYXEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2CCN(CC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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